Anemarrhenasaponin II

CAS No.: 163047-22-1

Cat. No.: VC16030102

Molecular Formula: C39H66O14

Molecular Weight: 758.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 163047-22-1 |

|---|---|

| Molecular Formula | C39H66O14 |

| Molecular Weight | 758.9 g/mol |

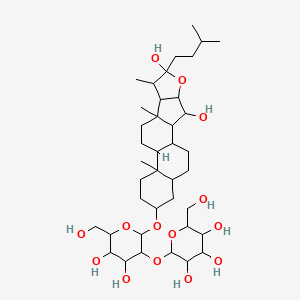

| IUPAC Name | 2-[2-[[3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C39H66O14/c1-17(2)8-13-39(48)18(3)25-33(53-39)29(44)26-21-7-6-19-14-20(9-11-37(19,4)22(21)10-12-38(25,26)5)49-36-34(31(46)28(43)24(16-41)51-36)52-35-32(47)30(45)27(42)23(15-40)50-35/h17-36,40-48H,6-16H2,1-5H3 |

| Standard InChI Key | ZNTKLBZCLHHWHW-UHFFFAOYSA-N |

| Canonical SMILES | CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O |

Introduction

Chemical Identity and Structural Features

Anemarrhenasaponin II belongs to the class of steroidal saponins, characterized by a cyclopentanoperhydrophenanthrene nucleus linked to sugar moieties. Although its exact structure remains understudied, comparisons with analogous compounds suggest a spirostane-type aglycone core with glycosidic attachments at specific hydroxyl positions . For instance, Anemarrhenasaponin III (CAS: 163047-23-2) shares a similar backbone, featuring a C39H64O14 molecular formula and a molecular weight of 756.927 g/mol. By extension, Anemarrhenasaponin II likely differs in sugar chain composition or aglycone substitution patterns, as seen in other saponins like timosaponin B-II and anemarsaponin B .

Table 1: Structural Comparison of Selected Anemarrhena Saponins

Isolation and Analytical Characterization

The isolation of Anemarrhenasaponin II follows protocols established for related saponins. Column chromatography with silica gel or reversed-phase C18 matrices is commonly employed, often coupled with preparative HPLC for purification . Thin-layer chromatography (TLC) using chloroform-methanol-water (65:35:10, lower layer) has proven effective for preliminary identification . For quantitative analysis, high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) offers robust results. A methanol-water (53:47) mobile phase at 0.8 mL/min flow rate achieves baseline separation of analogous saponins, with recovery rates exceeding 97% and relative standard deviations (RSD) below 2% .

Pharmacological Activities

While direct evidence for Anemarrhenasaponin II’s bioactivity is lacking, related saponins exhibit diverse pharmacological effects:

Anti-Inflammatory Mechanisms

Timosaponin AIII, a structurally analogous saponin, suppresses NF-κB activation and modulates Th17/Treg cell balance, alleviating colitis in murine models. Given the shared biosynthetic pathway of Anemarrhena saponins, Anemarrhenasaponin II may similarly target inflammatory pathways, though empirical validation is needed.

Pharmacokinetic Profile

Pharmacokinetic studies on Anemarrhenasaponin II are absent, but data from related compounds reveal critical trends:

Table 2: Pharmacokinetic Parameters of Anemarrhena Saponins

| Compound | Tmax (h) | t1/2 (h) | Bioavailability |

|---|---|---|---|

| Timosaponin B-II | 2–8 | 4.06–9.77 | Low (<5%) |

| Timosaponin A-III | 6 | 7.2 | Low (<3%) |

| Anemarsaponin B | Not reported | Not reported | Low (inferred) |

Saponins from Anemarrhena generally exhibit slow absorption (Tmax: 2–8 h) and prolonged elimination half-lives (t1/2: 4.06–9.77 h) . Their low oral bioavailability (<5%) is attributed to poor membrane permeability and extensive first-pass metabolism . Co-administration with absorption enhancers or nanoparticle formulations may improve bioavailability, a strategy validated for timosaponin B-II.

Analytical Challenges and Future Directions

The absence of commercial standards and spectral data for Anemarrhenasaponin II complicates its analysis. Advances in HPLC-Q-TOF/MS and HPLC-MS/MS could enable precise quantification in biological matrices, as demonstrated for timosaponins E1 and B-II . Future studies should prioritize:

-

Structural Elucidation: Full NMR and X-ray crystallography to resolve Anemarrhenasaponin II’s conformation.

-

Bioactivity Screening: In vitro and in vivo assays to evaluate anticancer, anti-inflammatory, and metabolic effects.

-

Formulation Optimization: Nanoencapsulation or prodrug strategies to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume